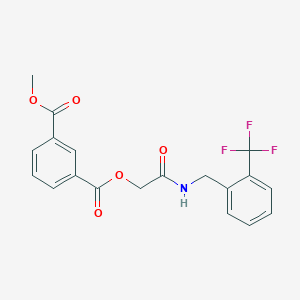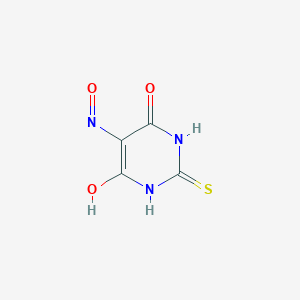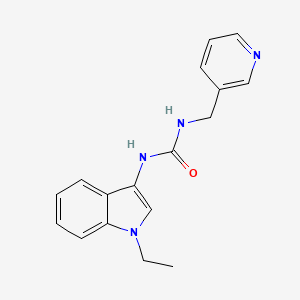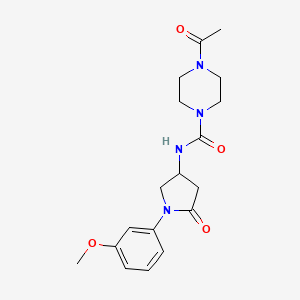
5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3S and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging Probe for TrkB/TrkC and CSF-1R
The compound has been identified as a selective dual inhibitor for potential PET imaging of Trk/CSF-1R . The results obtained from the biological evaluation of this compound support further investigation of this tracer as a potential PET imaging probe for TrkB/TrkC and CSF-1R .
Radiosynthesis Applications
The compound has been used in the radiosynthesis of new radioligands . Fluorine-18 is the most widely used radioisotope for PET imaging and a thorough overview of the available radiochemistry methodology is a prerequisite for the selection of a synthetic approach for new fluorine-18 labelled PET tracers .
Neuroreceptor Research
The compound has potential applications in neuroreceptor research . It has been described as a potential radioligand for colony-stimulating factor 1 receptor (CSF-1R) and tyrosine kinase B/C (TrkB/C) neuroreceptors .
Research in Neuroinflammation
The compound could be used in research related to neuroinflammation . The compound’s potential as a PET imaging probe for TrkB/TrkC and CSF-1R could make it useful in studying neuroinflammatory conditions .
Drug Development
The compound’s properties as a selective dual inhibitor could make it a candidate for drug development . Its potential applications in PET imaging and neuroreceptor research could contribute to the development of new therapeutic agents .
Bioorganic & Medicinal Chemistry
The compound has been featured in Bioorganic & Medicinal Chemistry Letters , indicating its relevance in the field of bioorganic and medicinal chemistry. Its unique structure and properties could make it a subject of interest for further research in these fields .
Mecanismo De Acción
Target of Action
The compound contains afluorobenzyl group and a phenylboronic acid group , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway could involve the synthesis of complex organic compounds.
Pharmacokinetics
The presence of the fluorobenzyl and phenylboronic acid groups could influence its pharmacokinetic properties, as these groups are known to affect the stability, solubility, and bioavailability of compounds .
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , the compound could facilitate the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be mild and tolerant to various functional groups , suggesting that the compound could remain stable and effective under a range of conditions.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-N-(3-methylsulfanylphenyl)-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-24-12-20(27-13-14-6-8-15(22)9-7-14)19(25)11-18(24)21(26)23-16-4-3-5-17(10-16)28-2/h3-12H,13H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNMMHLYUYTBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=CC=C2)SC)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2394387.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)


![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)
![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)


![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)

![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
